Cas no 2138183-26-1 (2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid

- 2138183-26-1

- EN300-1165098

-

- インチ: 1S/C12H12N2O4/c1-7-3-4-8-9(5-7)14(6-10(15)16)12(18)13(2)11(8)17/h3-5H,6H2,1-2H3,(H,15,16)

- InChIKey: QTIIBEMCTLJHSK-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C)C(C2C=CC(C)=CC=2N1CC(=O)O)=O

計算された属性

- せいみつぶんしりょう: 248.07970687g/mol

- どういたいしつりょう: 248.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1165098-0.05g |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-1165098-10000mg |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 10000mg |

$3131.0 | 2023-10-03 | ||

| Enamine | EN300-1165098-10.0g |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-1165098-100mg |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 100mg |

$640.0 | 2023-10-03 | ||

| Enamine | EN300-1165098-1.0g |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1165098-2.5g |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-1165098-50mg |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 50mg |

$612.0 | 2023-10-03 | ||

| Enamine | EN300-1165098-500mg |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 500mg |

$699.0 | 2023-10-03 | ||

| Enamine | EN300-1165098-250mg |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 250mg |

$670.0 | 2023-10-03 | ||

| Enamine | EN300-1165098-0.25g |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

2138183-26-1 | 0.25g |

$670.0 | 2023-06-08 |

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid 関連文献

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acidに関する追加情報

Introduction to 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid (CAS No. 2138183-26-1)

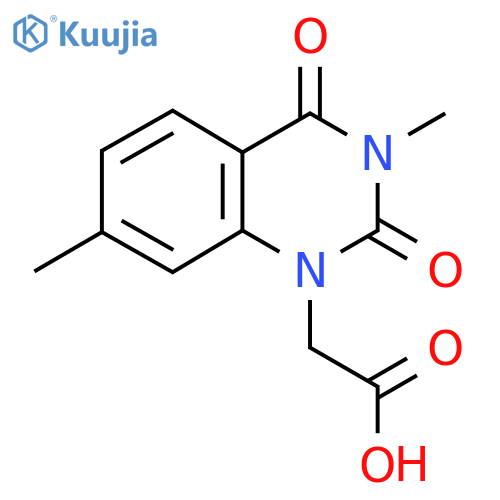

2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid, identified by its CAS number 2138183-26-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the quinazoline derivatives class, a well-known scaffold in drug discovery due to its broad spectrum of biological activities. The presence of a carboxylic acid moiety at the terminal position and a fused dioxo ring system enhances its potential as a pharmacophore in the development of novel therapeutic agents.

The chemical structure of 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid features a central quinazoline core substituted with two methyl groups at the 3 and 7 positions. The dioxo group at the 2 and 4 positions introduces electrophilic centers that can participate in various biochemical interactions. The carboxylic acid group at the 1-position provides a site for further functionalization or binding to biological targets. This unique structural arrangement makes it an intriguing candidate for exploring new pharmacological pathways.

In recent years, quinazoline derivatives have been extensively studied for their potential applications in oncology, anti-inflammatory, and antimicrobial therapies. The modifications introduced in 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid are particularly noteworthy as they may enhance solubility and bioavailability while maintaining or improving target specificity. The dioxo ring system is known to stabilize positive charges and facilitate interactions with nucleophilic residues in enzymes and receptors.

One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex molecules with enhanced biological activity. Researchers have been exploring its utility in generating derivatives that exhibit stronger binding affinities or novel mechanisms of action. For instance, modifications at the methyl-substituted positions could lead to analogs with improved metabolic stability or altered pharmacokinetic profiles.

The carboxylic acid group in 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid offers multiple possibilities for further chemical manipulation. It can be esterified to improve solubility or conjugated to other biomolecules for targeted delivery systems. Additionally, it can serve as a chelating agent for metal ions or participate in coordination chemistry with metal-based drugs.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid for their potential biological activities. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in critical cellular pathways. These interactions could be leveraged to develop drugs targeting diseases such as cancer and neurodegenerative disorders.

The synthesis of CAS No. 2138183-26-1 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinazoline core efficiently. The introduction of the dioxo group and methyl substituents further complicates the synthesis but also enhances the compound's potential therapeutic value.

In conclusion,CAS No. 2138183-26-1 represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive starting point for developing novel therapeutic agents. As research continues to uncover new applications for quinazoline derivatives,this compound is likely to play a significant role in addressing unmet medical needs.

2138183-26-1 (2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid) 関連製品

- 953167-81-2(3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide)

- 1270482-42-2(1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)

- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)

- 68107-81-3(R-Acebutolol)

- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)

- 161187-57-1(α-Glucosidase-IN-23)

- 868679-60-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 1804894-97-0(Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate)